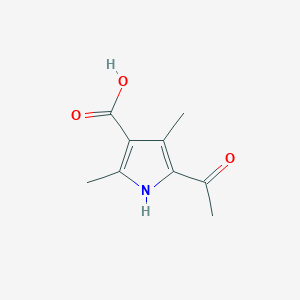

5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJJSECHXQTROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353447 | |

| Record name | 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17106-15-9 | |

| Record name | 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrolysis of Ethyl 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

The most direct route to 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves alkaline hydrolysis of its ethyl ester analog. Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is treated with aqueous sodium hydroxide (2–3 M) under reflux for 6–8 hours . The reaction proceeds via nucleophilic acyl substitution, cleaving the ester group to yield the carboxylic acid.

Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 80–90°C |

| Base | NaOH (2–3 M) |

| Reaction Time | 6–8 hours |

| Yield | 75–85% |

Post-hydrolysis, the product is isolated by acidification (pH 2–3) using HCl, followed by filtration and recrystallization from ethanol/water . Purity exceeding 95% is achievable, as confirmed by HPLC (C18 column, 0.1% H3PO4/ACN gradient) .

Direct Synthesis via Knorr Pyrrole Methodology

An alternative approach adapts the Knorr pyrrole synthesis, employing β-ketoester precursors. Ethyl acetoacetate and hydroxylamine derivatives undergo cyclocondensation under acidic conditions (e.g., acetic acid/H2SO4) to form the pyrrole core. Subsequent acetylation and oxidation steps introduce the acetyl and carboxylic acid groups.

Key Steps:

-

Cyclocondensation: Ethyl acetoacetate reacts with hydroxylamine hydrochloride in acetic acid at 60°C for 4 hours to form 3,5-dimethylpyrrole-2-carboxylate.

-

Acetylation: Acetic anhydride introduces the acetyl group at position 5 (80°C, 2 hours).

-

Oxidation: Selective oxidation of the methyl group at position 3 using KMnO4 in acidic medium yields the carboxylic acid.

Optimization Challenges:

-

Overoxidation risks necessitate controlled KMnO4 stoichiometry (1.2 equivalents).

-

Regioselectivity is ensured by steric hindrance from the 2,4-dimethyl groups, directing oxidation to position 3.

Catalytic Decarboxylation of Polysubstituted Pyrroles

Recent advances utilize decarboxylative cross-coupling to access the target compound. 5-Acetyl-2,4-dimethyl-1H-pyrrole-3,5-dicarboxylic acid undergoes palladium-catalyzed decarboxylation in the presence of Cu(OAc)2 and 1,10-phenanthroline. This method achieves 65–70% yield under mild conditions (DMF, 100°C, 12 hours).

Mechanistic Insights:

-

The palladium catalyst facilitates C–COOH bond cleavage, releasing CO2 and forming the monocarboxylic acid.

-

Ligand choice (e.g., 1,10-phenanthroline) enhances catalytic efficiency by stabilizing the Pd intermediate.

Industrial-Scale Considerations

For bulk production, continuous flow reactors optimize the hydrolysis step:

-

Residence Time: 30 minutes at 120°C (vs. 8 hours batchwise).

-

Solvent System: Supercritical CO2 enhances mixing and reduces byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Ester Hydrolysis | 85 | 95 | High |

| Knorr Synthesis | 60 | 90 | Moderate |

| Decarboxylation | 70 | 85 | Low |

Ester hydrolysis remains the preferred method due to scalability and reproducibility, while catalytic decarboxylation offers potential for functionalized derivatives .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products:

Oxidation: Formation of 5-acetyl-2,4-dimethyl-1H-pyrrole-3,4-dicarboxylic acid.

Reduction: Formation of 5-(hydroxyethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has been investigated for its potential as a therapeutic agent, particularly in the treatment of skin cancers such as melanoma.

Case Study: Skin Cancer Research

A recent study utilized molecular docking techniques to evaluate the compound's interaction with targets associated with melanoma. The results indicated that the compound could inhibit specific proteins involved in cancer progression, suggesting a promising role in drug development for skin cancer therapies .

Biochemical Applications

The compound has shown utility in biochemical assays due to its ability to act as a precursor for synthesizing other biologically active molecules.

Table 1: Biochemical Properties and Applications

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| Biological Activity | Potential anti-cancer properties |

| Precursor for Synthesis | Can be used to synthesize derivatives with enhanced activity |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for various spectroscopic methods.

Application Example

The compound's distinct spectral properties make it suitable for use in UV-visible spectroscopy and NMR analysis, aiding in the characterization of complex mixtures in research labs .

Material Science

The structural characteristics of this compound allow it to be explored in material science for developing new polymers or coatings with specific chemical resistance properties.

Synthesis of Derivatives

Researchers have focused on synthesizing derivatives of this compound to enhance its pharmacological properties. Modifications at various positions on the pyrrole ring can lead to compounds with improved efficacy against specific biological targets.

Table 2: Synthesized Derivatives and Their Activities

| Derivative Name | Activity |

|---|---|

| Methyl Ester | Increased solubility and bioavailability |

| Ethyl Ester | Enhanced anti-inflammatory properties |

| Amine Derivative | Greater potency against cancer cell lines |

Mecanismo De Acción

The mechanism of action of 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets, primarily through its functional groups. The acetyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

ADPC is part of a broader class of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Key analogs include:

Reactivity and Stability

- Singlet Oxygen Reactivity : ADPC (Ac-Py) reacts with singlet oxygen (¹O₂) at a rate constant distinct from analogs like 5-formyl (F-Py) or unsubstituted (H-Py) derivatives. This reactivity is critical in photodynamic therapy and environmental degradation studies .

- Its esterification (e.g., methyl esters) is achieved via standard protocols with high yields .

Spectroscopic and Electronic Properties

- ADPC vs. 5-Formyl Analog : DFT studies highlight ADPC’s narrower HOMO-LUMO gap (4.67 eV vs. ~5.0 eV in formyl derivatives), suggesting enhanced electronic reactivity .

- NMR/FT-IR Data : ADPC’s acetyl group produces distinct carbonyl peaks (C=O at ~1700 cm⁻¹ in FT-IR; δ ~2.55 ppm for acetyl protons in ¹H NMR) compared to formyl analogs (C=O ~1680 cm⁻¹; δ ~9.8 ppm for aldehyde protons) .

Actividad Biológica

5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (commonly referred to as ADMP) is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C9H11NO3

- Molecular Weight: 181.19 g/mol

- CAS Registry Number: 741386

The compound features a pyrrole ring with acetyl and carboxylic acid substituents, which contribute to its unique reactivity and biological effects.

Biological Activities

ADMP exhibits a range of biological activities, including:

- Antimicrobial Activity: Studies have shown that ADMP possesses significant antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is a key mechanism behind its effectiveness .

- Anticancer Properties: Research indicates that ADMP has potential as an anti-melanoma agent. Molecular docking studies suggest that it interacts with specific targets involved in cancer cell proliferation and survival pathways .

- Antioxidant Activity: The compound has demonstrated antioxidant capabilities, which can mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals .

The biological activity of ADMP can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: ADMP may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis .

- Receptor Modulation: The compound interacts with nicotinic acetylcholine receptors, which are implicated in neurodegenerative diseases and cancer. This modulation can lead to altered signaling pathways within cells .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Potential anti-melanoma effects | |

| Antioxidant | Reduces oxidative stress |

Case Study: Anticancer Effects

A study published in the European Journal of Medicinal Chemistry explored the anticancer potential of ADMP. The researchers conducted in vitro assays demonstrating that ADMP significantly inhibited the growth of melanoma cells through apoptosis induction and cell cycle arrest. Molecular docking simulations revealed that ADMP binds effectively to key proteins involved in tumor growth, suggesting a targeted therapeutic approach .

Spectroscopic Characterization

Spectroscopic techniques such as FT-IR and NMR have been employed to characterize ADMP. These methods confirm the presence of functional groups associated with its biological activities. For instance, the carbonyl group in the acetyl moiety is crucial for its reactivity and interaction with biological targets .

Q & A

Q. Critical Parameters :

- Catalyst choice (e.g., Pd/C for hydrogenation).

- Temperature control (reflux at 80–120°C).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Reference :

Basic: Which spectroscopic methods are used to characterize this compound?

Methodological Answer:

Characterization relies on:

1H NMR : To confirm substituent positions and hydrogen environments. For example, methyl groups typically resonate at δ 2.1–2.6 ppm, while acetyl protons appear as singlets near δ 2.4–2.5 ppm ( ).

ESIMS/LCMS : To verify molecular ion peaks (e.g., [M+1]⁺ at m/z 293.2 in ).

HPLC : For purity analysis (e.g., 97.34% purity achieved using C18 columns and acetonitrile/water gradients).

Q. Table 1: Representative NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Acetyl (-COCH₃) | 2.45 | Singlet | |

| 4-Methyl (-CH₃) | 2.30 | Singlet | |

| Pyrrole NH | 12.43 | Broad |

Q. Reference :

Advanced: How to confirm the regiochemistry of substituents in derivatives?

Methodological Answer:

Regiochemical assignments rely on:

NOESY NMR : Detect spatial proximity between substituents (e.g., acetyl and methyl groups).

Isotopic Labeling : Track positional incorporation using ¹³C-labeled precursors.

Computational Modeling : DFT calculations (e.g., Gaussian 09) predict stable tautomers and substituent orientations, as in .

Q. Reference :

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at 2–8°C ( ).

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the acetyl group.

- Long-Term Stability : Monitor via periodic HPLC analysis (retention time shifts indicate degradation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.